2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a heterocyclic compound featuring a pyrimidinone core substituted at position 6 with a phenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group, which introduces significant steric and electronic effects. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the pyrimidinone ring provides hydrogen-bonding capabilities via its carbonyl oxygen .
The compound’s molecular formula is C₁₉H₁₄F₃N₃O₂S, with a molecular weight of 413.39 g/mol. Its structural uniqueness lies in the ortho-substituted trifluoromethyl group on the phenyl ring, which may influence molecular conformation and intermolecular interactions compared to para-substituted analogs .
Properties
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-8-4-5-9-14(13)23-17(27)11-28-18-24-15(10-16(26)25-18)12-6-2-1-3-7-12/h1-10H,11H2,(H,23,27)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKXLTULCYLJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit trna (guanine37-n1)-methyltransferase (trmd), a mechanism of action relevant to antibacterial drug candidates.
Biochemical Pathways
Compounds with similar structures have been found to inhibit the trmd enzyme, which plays a crucial role in bacterial protein synthesis. This inhibition could potentially disrupt essential bacterial functions, leading to their death.
Result of Action
Based on the reported potential inhibition of the trmd enzyme, it can be inferred that this compound might disrupt bacterial protein synthesis, leading to bacterial death.
Biological Activity
The compound 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : The presence of the sulfur atom and the pyrimidine ring contributes to its ability to inhibit bacterial growth.
- Enzyme Inhibition : It has been shown to inhibit various enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
- Cytotoxicity : Studies have demonstrated its potential cytotoxic effects against certain cancer cell lines.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For instance, the trifluoromethyl group enhances membrane permeability and metabolic stability, which may increase the compound's interaction with target proteins. Molecular docking studies suggest that the compound forms hydrogen bonds with key residues in enzyme active sites, leading to inhibition of their activity .
Enzyme Inhibition Studies
In vitro studies have shown that this compound inhibits COX and LOX enzymes. The following table summarizes the inhibitory effects observed:
| Enzyme | IC50 (μM) |
|---|---|
| COX-2 | 12.5 |
| LOX-5 | 15.0 |
| LOX-15 | 14.0 |
These values indicate moderate inhibition compared to standard inhibitors .
Cytotoxicity Assays
The cytotoxic effects were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results from these assays are summarized below:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 18.0 |
| Hek293 | 25.0 |
The compound exhibited selective cytotoxicity towards MCF-7 cells, suggesting potential for further development as an anticancer agent .
Case Studies
Several studies have focused on the biological implications of this compound:
- Study on Anti-inflammatory Effects : A study demonstrated that treatment with this compound resulted in a significant reduction in inflammatory markers in animal models of arthritis, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Efficacy : Another research effort highlighted its effectiveness against Gram-positive bacteria, showcasing its potential application in treating bacterial infections.
- Cancer Research : Recent investigations into its anticancer properties revealed that it induces apoptosis in cancer cells through the activation of caspase pathways.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 440.5 g/mol. Its structure includes a pyrimidine ring, a sulfur atom, and a trifluoromethyl group that contribute to its unique chemical properties. The presence of these functional groups enhances its potential as a therapeutic agent.
Medicinal Chemistry Applications
Antimicrobial Activity : Research has indicated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit bacterial enzymes, making it a candidate for the development of new antibiotics. Studies have focused on its mechanism of action, which involves the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme critical for bacterial growth.
Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in various cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.
Anti-inflammatory Effects : The compound's structural features allow it to interact with inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases. Its efficacy in reducing inflammation markers has been documented in several experimental models.
Biological Studies
Research into the biological effects of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide has revealed insights into its pharmacodynamics and pharmacokinetics:
Cellular Pathway Modulation : Studies have demonstrated that this compound can modulate key cellular pathways, influencing processes such as apoptosis and cell cycle regulation. This modulation is crucial for understanding its therapeutic potential in cancer treatment .
Target Identification : Ongoing research aims to identify specific molecular targets for this compound, which could lead to more effective drug design strategies. By elucidating these targets, researchers hope to enhance the specificity and efficacy of treatments derived from this compound .
Materials Science Applications
The unique chemical structure of this compound also lends itself to applications in materials science:
Nanotechnology : The compound's properties have been explored for use in nanotechnology applications, including the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various nanoparticles enhances its utility in targeted therapy.
Advanced Materials Development : Investigations into the material properties of this compound suggest potential applications in creating advanced materials with specific electrical or optical characteristics. The incorporation of heterocyclic compounds like this one can lead to innovations in electronic devices and sensors .
Case Studies and Research Findings
Several case studies highlight the effectiveness and versatility of this compound:
Comparison with Similar Compounds
2-[(6-Oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Key Differences: The trifluoromethyl group is para-substituted on the phenyl ring instead of ortho. Molecular weight: 413.39 g/mol (identical to the target compound).
- Functional Implications: The para-CF₃ group may improve crystal packing efficiency due to symmetric electronic distribution, as observed in hydrogen-bonding patterns in pyrimidinone derivatives .
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- Key Differences: Replaces the pyrimidinone core with a thieno[3,2-d]pyrimidinone system fused to a thiophene ring. A 4-chlorophenyl group is appended to the pyrimidine ring. Molecular weight: 494.93 g/mol (higher due to the chlorine atom and thiophene fusion).
- The chlorine atom adds electronegativity, influencing binding affinity in biological systems .
Heterocyclic Core Variants
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
- Key Differences: Substitutes the pyrimidinone with a benzimidazole ring, introducing an additional NH group for hydrogen bonding. Methoxy group at position 5 modifies electronic properties. Molecular weight: 407.37 g/mol.
- Functional Implications: Benzimidazoles are known for their role in kinase inhibition. The methoxy group may enhance solubility but reduce membrane permeability compared to pyrimidinone derivatives .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Key Differences: Utilizes a benzothiazole core instead of pyrimidinone. Contains dual trifluoromethyl groups on both the benzothiazole and phenyl rings. Molecular weight: 434.32 g/mol.
- Functional Implications: Benzothiazoles exhibit strong fluorescence and antimicrobial activity.
Hydrogen Bonding and Intermolecular Interactions
- The target compound’s pyrimidinone oxygen acts as a hydrogen-bond acceptor, while the acetamide NH serves as a donor. Ortho-CF₃ introduces steric constraints, reducing rotational freedom compared to para-substituted analogs .
- Thieno-pyrimidinone derivatives exhibit additional S···O interactions due to the thiophene ring, enhancing crystal stability .
- Benzimidazole derivatives form stronger NH···O bonds, which may improve binding to biological targets like kinases .
Preparation Methods
Pyrimidine Core Construction
The 4-oxo-6-phenyl-1H-pyrimidin-2-yl scaffold is typically synthesized via multicomponent reactions (MCRs) . Key methodologies include:
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Malononitrile-Based Cyclization : Reacting malononitrile with benzaldehyde derivatives (e.g., 2-trifluoromethylbenzaldehyde) and urea in the presence of ammonium chloride (NHCl) under reflux conditions (80–90°C, 4–6 hours) yields 4-amino-6-arylpyrimidin-2(1H)-ones.
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Ethyl Cyanoacetate Route : Ethyl cyanoacetate reacts with benzaldehyde and thiourea in acetic acid, forming 6-phenyl-2-thioxo-1,2-dihydropyrimidin-4(3H)-one intermediates.
Table 1: Pyrimidine Core Synthesis Conditions
Sulfanyl Group Introduction
The sulfanyl (-S-) linker is introduced via nucleophilic substitution or thioether formation :
Table 2: Sulfanyl Group Incorporation Parameters
| Substrate | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 2-Thioxo-6-phenylpyrimidin-4-one | 2-Chloro-N-[2-(trifluoromethyl)phenyl]acetamide | KCO | DMF | 68–75 |
Stepwise Synthesis Protocol
Step 1: Synthesis of 6-Phenyl-2-thioxo-1,2-dihydropyrimidin-4(3H)-one
Step 2: S-Alkylation with Chloroacetamide
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Dissolve 6-phenyl-2-thioxopyrimidin-4-one (1.0 eq) and 2-chloro-N-[2-(trifluoromethyl)phenyl]acetamide (1.1 eq) in anhydrous DMF.
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Add KCO (2.0 eq) and stir at room temperature for 18 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (Yield: 72%).
Reaction Optimization Strategies
Catalyst Screening
Solvent Effects
Table 3: Optimization Outcomes
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
